molecular formula C19H16N4OS B14987990 N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B14987990
M. Wt: 348.4 g/mol
InChI Key: GAOMUHWVOSNXHE-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H16N4OS/c24-18(20-11-17-22-15-8-4-5-9-16(15)23-17)10-14-12-25-19(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,24)(H,22,23)

InChI Key

GAOMUHWVOSNXHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The thiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETAMIDE is unique due to its combined benzimidazole and thiazole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in various fields of research and application .

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